4-amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide
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Overview
Description
4-Amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with an amino group and a dimethylamino group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide typically involves multi-step organic reactions. One common approach is the reaction of 4-aminobenzamide with dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions using advanced reactors and purification techniques. The process ensures high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is used in the development of new chemical reactions and methodologies.
Biology: In biological research, it can be employed as a probe or inhibitor in studying enzyme activities and biochemical pathways.
Medicine: The compound has potential medicinal applications, including the development of new drugs and therapeutic agents. Its biological activity can be explored for treating various diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism by which 4-Amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A well-known compound used as a catalyst in organic synthesis.
4-Aminobenzamide: A simpler analog without the dimethylamino group.
Uniqueness: 4-Amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide stands out due to its unique structural features and potential applications. Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
4-amino-N-(dimethylamino-methyl-oxo-λ6-sulfanylidene)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-13(2)16(3,15)12-10(14)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKJIPBWPMFHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=NC(=O)C1=CC=C(C=C1)N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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